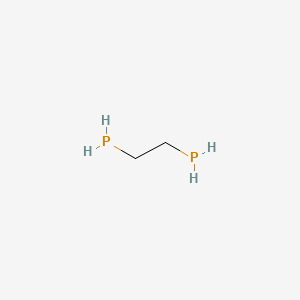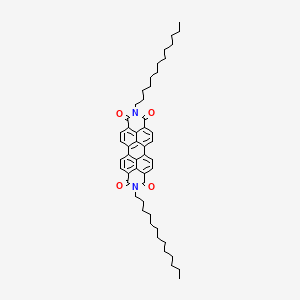
N,N'-二十三烷基-3,4,9,10-苝四羧酸二酰亚胺
描述
“N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is a perylene derivative that is used as a thermally stable material in the development of an n-type semiconductor device . It is used extensively as an industrial pigment and in chemical research . It also finds applications as a tunable laser dye, light-harvesting material, transistor, molecular switch, solar cell, and optoelectronic device .
Molecular Structure Analysis
The molecular structure of “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is complex and involves a perylene core . The energy band dispersion relation for this compound is obtained by applying the one-dimensional (1D) tight binding theory to the HOMO of the perylene core .Chemical Reactions Analysis
The chemical reactions involving “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” are complex and involve charge injection mechanisms. These mechanisms are supported by thermionic emission at low drain-source voltage while Fowler-Nordheim tunneling is the main injection mechanism at a drain to source voltage exceeding the transistor turn-on voltage .Physical and Chemical Properties Analysis
“N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is a dark yellow-red to black solid . It has a high melting point of over 300°C . It is soluble in toluene .科学研究应用
有机场效应晶体管 (OFETs)
PTCDI-C13 用于OFETs 的开发。这些晶体管对于创建低成本、柔性电子器件至关重要。 该化合物的热稳定性和半导体性质使其成为 OFETs 中活性层的绝佳选择,OFETs 用于显示技术和传感器阵列等应用 .
光伏电池
在可再生能源领域,PTCDI-C13 在光伏电池中得到应用。它在可见光谱中的强吸收能力和形成稳定电子受体层的能力有助于提高有机太阳能电池的效率。 该化合物有助于创建薄膜太阳能电池,这些电池比传统的硅基电池更灵活、更便宜 .
热电材料
正在研究 PTCDI-C13 在热电材料中的潜力。这些材料直接将温差转换为电压,反之亦然。 该化合物的分子结构可以调整以改善其热电性能,这对发电和制冷应用有利 .
储能器件
在储能领域,正在探索 PTCDI-C13 在电池中的用途。 它的电化学性质可能会导致开发出容量更高、循环寿命更长的电池,这对便携式电子产品和电动汽车的发展至关重要 .
光催化
PTCDI-C13 在光催化中具有应用,特别是在水净化和太阳能燃料生产中。 它的光物理性质使其能够在光照射下充当催化剂,分解水中的污染物或将 CO2 转换为有用的燃料 .
化学传感
该化合物在化学传感器的开发中也很重要。 PTCDI-C13 可以被设计用来检测特定的化学物质,使其在环境监测、医学诊断和安全应用中具有价值 .
光电器件
由于其优异的光学性能,PTCDI-C13 用于各种光电器件。 这些包括发光二极管 (LED)、激光染料和其他需要具有稳定光吸收和发射特性的材料的组件 .
分子电子学
最后,正在研究 PTCDI-C13 在分子电子学中的潜力。 它作为分子开关或分子电路中组件的能力可能会导致电子器件小型化,超越传统半导体技术的限制 .
作用机制
Target of Action
N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is primarily used in the field of electronics, specifically in the construction of organic field effect transistors . The compound’s primary targets are the electronic components of these devices .
Mode of Action
The compound interacts with its targets by participating in the injection mechanisms of the n-type (PTCDI-C13) vertical organic field effect transistor . This interaction results in changes to the electronic properties of the device .
Biochemical Pathways
Its effects on these pathways can influence the overall performance of the device .
Pharmacokinetics
The compound’s properties such as solubility and stability can impact its effectiveness in electronic devices .
Result of Action
The result of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide’s action is the alteration of the electronic properties of the devices it is used in . This can lead to changes in the device’s performance .
Action Environment
The action of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can be influenced by environmental factors such as temperature and humidity . These factors can affect the compound’s stability and efficacy in electronic devices .
未来方向
The future directions of “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” involve its use in the development of high mobility n-type thin-film transistors . It has been demonstrated that these transistors exhibit high field-effect electron mobility by just annealing at an adequate temperature after the transistor fabrications .
生化分析
Biochemical Properties
N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways. For example, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide has been shown to interact with DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can affect the expression of specific genes involved in cell growth and differentiation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide exerts its effects through various mechanisms. It can bind to biomolecules such as DNA and proteins, influencing their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Furthermore, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can change over time in laboratory settings. This compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Studies have identified threshold effects, where the compound’s activity changes significantly at specific concentration levels .
Metabolic Pathways
N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Additionally, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can influence the synthesis and degradation of biomolecules, impacting overall metabolic balance .
Transport and Distribution
Within cells and tissues, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide within tissues can affect its overall biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity. For example, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can localize to the nucleus, where it interacts with DNA and regulatory proteins, affecting gene expression and cellular function .
属性
IUPAC Name |
7,18-di(tridecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAZCFDCJHGAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130596 | |
| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95689-92-2 | |
| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95689-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-ditridecyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


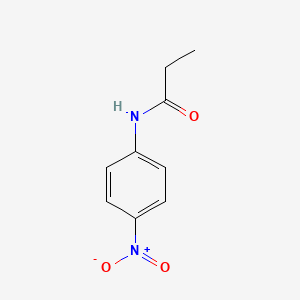


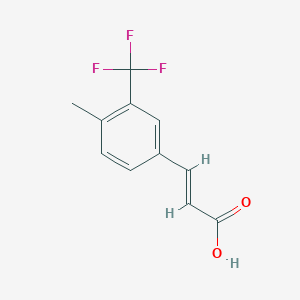


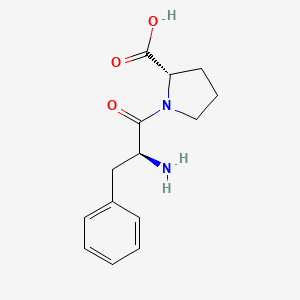

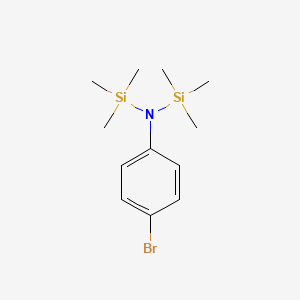
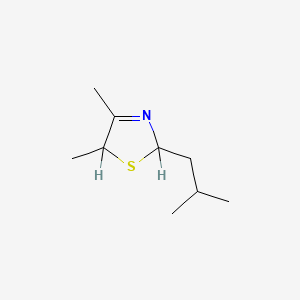
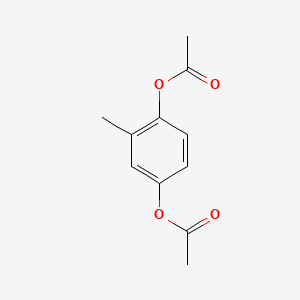

![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)
